molecular formula C10H9Cl2NO3 B7532408 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester

4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester

Cat. No. B7532408
M. Wt: 262.09 g/mol
InChI Key: ZEBWWAHACOQEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester, also known as CCABA or methyl 4-chloro-2-(2-chloroacetylamino)benzoate, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has a molecular formula of C11H10Cl2NO3.

Scientific Research Applications

4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been widely used in scientific research as a tool compound to study the role of acetylation in various biological processes. It is a potent inhibitor of the lysine acetyltransferase enzyme, which catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins. By inhibiting this enzyme, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can modulate gene expression and cellular signaling pathways, and thus has potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester involves its binding to the active site of lysine acetyltransferase enzymes, where it forms a covalent adduct with the enzyme's catalytic cysteine residue. This adduct blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, leading to altered gene expression and cellular signaling.
Biochemical and Physiological Effects:
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, and has been shown to enhance the efficacy of chemotherapy drugs in preclinical studies. 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and has been proposed as a potential therapy for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of lysine acetyltransferase enzymes, and has been shown to be effective in a wide range of cell types and animal models. It is also relatively easy to synthesize and has a long shelf life. However, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has some limitations as well. It can be toxic at high concentrations, and its effects on lysine acetylation can be complex and context-dependent. Moreover, its use in vivo may be limited by its poor bioavailability and potential off-target effects.

Future Directions

There are many potential future directions for research on 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. One area of interest is the development of more potent and selective lysine acetyltransferase inhibitors based on the structure of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. Another area is the use of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester as a tool compound to study the role of lysine acetylation in various biological processes, including epigenetic regulation, cellular signaling, and disease pathogenesis. Finally, the therapeutic potential of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester and related compounds in cancer, inflammation, and other diseases warrants further investigation.

properties

IUPAC Name

methyl 4-chloro-2-[(2-chloroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBWWAHACOQEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The intermediate 7 was prepared by the same procedure for the intermediate 6, using a intermediate 5 (2.7 g, 14.6 mmol), chloroacetyl chloride (2.37 mL, 30.0 mmol) and triethylamine. After normal workup, the pure title compound was obtained by recrystallization from MeOH as a white solid (3.44 g, 90%):
[Compound]
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.44 g
Type
solvent
Reaction Step Two
Name
intermediate 5
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
2.37 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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